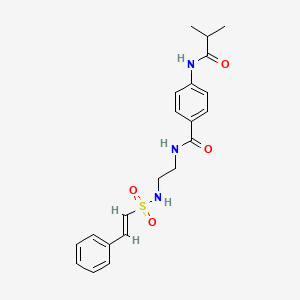
(E)-4-isobutyramido-N-(2-(2-fenilvinilsulfonamido)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de benzimidazol han ganado una atención significativa debido a su potencial como agentes anticancerígenos. En el caso de nuestro compuesto, la presencia de un grupo metilo en la posición 5 (o 6) en el andamiaje de benzimidazol influye significativamente en su actividad anticancerígena. Además, los grupos donadores de electrones (como OH, OMe, –NMe₂, y –O–CH₂–C₆H₅) mejoran su efectividad contra líneas celulares de cáncer (por ejemplo, A549, MDA-MB-231, y PC3). Notablemente, los compuestos 2f y 2g han demostrado una actividad anticancerígena sustancial .
Propiedades Antimicrobianas
Los derivados de benzimidazol también exhiben efectos antimicrobianos. Si bien los estudios específicos sobre nuestro compuesto son limitados, su similitud estructural con otros benzimidazoles sugiere aplicaciones antibacterianas y antifúngicas potenciales. Los investigadores han explorado la modificación de grupos funcionales para mejorar la eficacia antimicrobiana .
Tratamiento de la Tuberculosis
Los derivados de indol derivados de los andamios de benzimidazol se han investigado por su actividad antituberculosa. Aunque no está directamente relacionado con nuestro compuesto, esto destaca el potencial más amplio de los benzimidazoles en la lucha contra enfermedades infecciosas, incluida la tuberculosis .
Propiedades
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16(2)20(25)24-19-10-8-18(9-11-19)21(26)22-13-14-23-29(27,28)15-12-17-6-4-3-5-7-17/h3-12,15-16,23H,13-14H2,1-2H3,(H,22,26)(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIYNADMNRUAMN-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
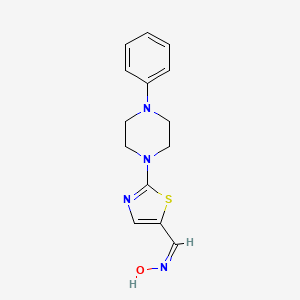
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)


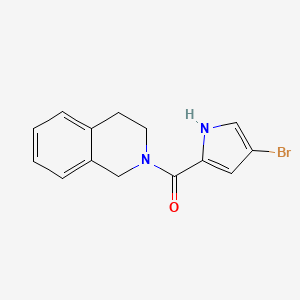
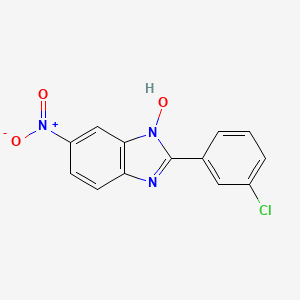
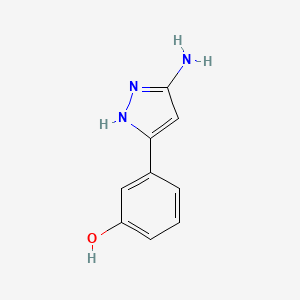
![1-(2-Chloro-4-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2506938.png)
![1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2506941.png)


